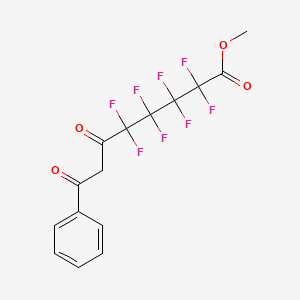
Methyl 2,2,3,3,4,4,5,5-octafluoro-6,8-dioxo-8-phenyloctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2,3,3,4,4,5,5-octafluoro-6,8-dioxo-8-phenyloctanoate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high chemical stability and resistance to degradation. It is used in various scientific and industrial applications due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,3,3,4,4,5,5-octafluoro-6,8-dioxo-8-phenyloctanoate typically involves the fluorination of precursor compounds under controlled conditions. One common method involves the reaction of a suitable octanoate derivative with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and advanced fluorination techniques can enhance the efficiency and scalability of the production process. The final product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2,3,3,4,4,5,5-octafluoro-6,8-dioxo-8-phenyloctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2,3,3,4,4,5,5-octafluoro-6,8-dioxo-8-phenyloctanoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds and materials. Its unique reactivity makes it valuable in the development of new chemical reactions and catalysts.
Biology: The compound’s stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated biomolecules and probes.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound may serve as a precursor for the synthesis of fluorinated drugs and therapeutic agents.
Industry: It is used in the production of specialty coatings, lubricants, and polymers due to its chemical resistance and durability. Its unique properties make it suitable for applications in harsh environments and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2,2,3,3,4,4,5,5-octafluoro-6,8-dioxo-8-phenyloctanoate involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2,3,3,4,4,5,5-octafluoro-6-oxoheptanoate
- Methyl 2,2,3,3,4,4,5,5,6,6-decafluoroheptanoate
- Methyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate
Uniqueness
Methyl 2,2,3,3,4,4,5,5-octafluoro-6,8-dioxo-8-phenyloctanoate is unique due to its specific arrangement of fluorine atoms and the presence of both keto and ester functional groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications that require high stability, resistance to degradation, and unique reactivity.
Properties
Molecular Formula |
C15H10F8O4 |
|---|---|
Molecular Weight |
406.22 g/mol |
IUPAC Name |
methyl 2,2,3,3,4,4,5,5-octafluoro-6,8-dioxo-8-phenyloctanoate |
InChI |
InChI=1S/C15H10F8O4/c1-27-11(26)13(18,19)15(22,23)14(20,21)12(16,17)10(25)7-9(24)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
CGSHOFXUQKVINW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(C(C(C(=O)CC(=O)C1=CC=CC=C1)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















